Zofenoprilat-d5 N-Ethyl Succinimide

Description

Role of Deuterated Internal Standards in Bioanalytical Methodologies

In the realm of quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is a constant challenge. scispace.com Biological samples, such as plasma or urine, are complex matrices that can significantly impact the analytical measurement of a drug or its metabolites. kcasbio.com This is where deuterated internal standards play a crucial role.

An internal standard is a compound of known concentration that is added to a sample before analysis. aptochem.com It serves as a reference point to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.com The ideal internal standard is a stable isotope-labeled version of the analyte of interest. scispace.comaptochem.com

Deuterated internal standards are particularly favored for several reasons:

Co-elution: A deuterated internal standard will have virtually the same chromatographic retention time as the unlabeled analyte, meaning they elute from the chromatography column at the same time. aptochem.com This co-elution is critical for correcting matrix effects, which are variations in ionization efficiency caused by other components in the sample. kcasbio.com

Similar Physicochemical Properties: Because deuterium (B1214612) is chemically very similar to hydrogen, the deuterated standard exhibits nearly identical extraction recovery and ionization response to the analyte. aptochem.com This ensures that any loss or enhancement of the signal during the analytical process affects both the analyte and the internal standard equally.

Improved Accuracy and Precision: By normalizing the analyte's response to that of the deuterated internal standard, a more accurate and precise quantification can be achieved. This leads to more robust and reliable bioanalytical methods. aptochem.comclearsynth.com

Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance in generating high-quality data for regulatory review. kcasbio.com

While the synthesis of deuterated internal standards can be an initial investment, it often leads to significant savings in the long run by reducing method development time and preventing costly study failures due to unreliable data. kcasbio.com

Genesis and Purpose of Zofenoprilat (B1230023) N-Ethyl Succinimide (B58015) Derivatives in Analytical Science

Zofenopril (B1663440) is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs used to treat hypertension and heart failure. nih.govresearchgate.net It is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body to its active form, zofenoprilat. nih.govresearchgate.net Zofenoprilat is the compound responsible for the therapeutic effects of the drug.

A key challenge in the bioanalysis of zofenoprilat is the presence of a free sulfhydryl (-SH) group in its structure. nih.gov This thiol group is highly reactive and prone to oxidation, leading to the formation of dimers and mixed disulfides with endogenous thiols in biological samples. nih.gov This degradation can result in an underestimation of the true concentration of zofenoprilat.

To overcome this analytical hurdle, a derivatization step is employed. The free sulfhydryl group of zofenoprilat is protected by reacting it with N-ethylmaleimide (NEM). nih.gov This reaction forms a stable succinimide derivative, Zofenoprilat N-Ethyl Succinimide. nih.gov This derivatization effectively prevents the oxidative degradation of zofenoprilat, allowing for its accurate and reliable quantification in plasma samples. nih.gov

Therefore, the genesis of Zofenoprilat N-Ethyl Succinimide derivatives in analytical science is directly linked to the need to stabilize the active metabolite of zofenopril for bioanalytical purposes.

Scope and Objectives of Academic Research Pertaining to this Specific Compound

The primary objective of academic and industrial research involving Zofenoprilat-d5 N-Ethyl Succinimide is to serve as an internal standard in the quantitative bioanalysis of zofenoprilat. The "d5" designation indicates that five hydrogen atoms in the zofenoprilat molecule have been replaced with deuterium atoms.

The specific research goals for utilizing this deuterated compound are:

Development and Validation of Bioanalytical Methods: To develop and validate robust, sensitive, and specific LC-MS/MS methods for the simultaneous determination of zofenopril and zofenoprilat in biological matrices like human plasma. nih.govnih.gov

Pharmacokinetic Characterization: To accurately measure the plasma concentrations of zofenopril and its active metabolite zofenoprilat over time in healthy volunteers or patients. thieme-connect.com This data is essential for understanding the drug's absorption, distribution, metabolism, and excretion profile.

Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of zofenopril to ensure they deliver the same amount of active drug to the bloodstream.

Drug-Drug Interaction Studies: To investigate how co-administered drugs may affect the pharmacokinetics of zofenopril and zofenoprilat.

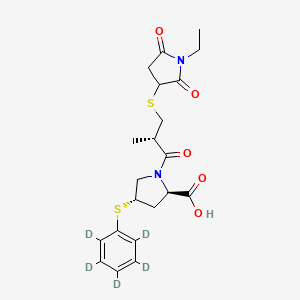

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNKOWANPJZWMF-JXMYYNNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@@H](N(C2)C(=O)[C@H](C)CSC3CC(=O)N(C3=O)CC)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Zofenoprilat D5 N Ethyl Succinimide

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Reference Standards

The synthesis of deuterated pharmaceutical reference standards like Zofenoprilat-d5 is critical for pharmacokinetic studies, enabling the differentiation between the administered compound and its endogenous analogues. The incorporation of deuterium (²H) into a molecule such as Zofenoprilat (B1230023) leverages the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic processes, providing a more stable internal standard for analytical quantification. nih.gov

Several strategies exist for introducing deuterium into organic molecules. These methods must be precise to ensure high levels of deuterium incorporation at specific sites with minimal isotopic impurities. nih.gov Common approaches include:

H/D Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecular scaffold. It can be catalyzed by acids, bases, or metals. For instance, specific protons in a molecule can be replaced under controlled conditions. nih.gov

Reduction with Deuterated Reagents: Carbonyl groups, double bonds, or other reducible functional groups can be treated with deuterium-delivering reagents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst. nih.gov

Use of Deuterated Building Blocks: A highly effective method involves assembling the final molecule from smaller, pre-deuterated starting materials. nih.gov In the context of Zofenoprilat-d5, this could involve synthesizing one of the key precursors, such as the proline or the methylpropionic acid side chain, using deuterated reagents from the outset.

For complex molecules, a combination of these techniques may be employed to achieve the desired labeling pattern. The goal is to produce a standard with a high degree of deuteration (often >96-97%) and isotopic purity, which is essential for its function in sensitive analytical methods like mass spectrometry. nih.govnih.gov

Targeted Synthesis of N-Ethyl Succinimide (B58015) Derivatives for Thiol Protection

Zofenoprilat is the active metabolite of the prodrug Zofenopril (B1663440) and is characterized by a free sulfhydryl (-SH) group. nih.gov This thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide dimers and other degradation products, complicating analysis. To prevent this, the thiol group is often protected through derivatization. nih.gov The reaction with N-ethylmaleimide (NEM) to form the Zofenoprilat N-Ethyl Succinimide derivative is a common and effective strategy for this purpose. nih.gov This derivatization stabilizes the molecule for analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of succinimide derivatives for thiol protection is a widely applied technique in protein and peptide chemistry, valued for its efficiency and the stability of the resulting thioether linkage under many conditions. rsc.orgnih.gov

Reaction Mechanisms and Conditions for Succinimide Formation

The formation of the succinimide derivative occurs through a Michael addition reaction. The electron-deficient double bond of the maleimide (B117702) ring in N-ethylmaleimide is a Michael acceptor, which reacts readily with the nucleophilic thiol group of Zofenoprilat.

Reaction Scheme:

Nucleophilic Attack: The sulfur atom of the Zofenoprilat thiol group attacks one of the carbons of the C=C double bond in N-ethylmaleimide.

Protonation: The resulting enolate intermediate is protonated, typically by the solvent or a buffer, to yield the stable succinimide thioether conjugate.

This reaction is generally carried out under mild conditions. It is often performed in a buffered aqueous solution or an organic solvent at controlled pH and temperature to ensure the stability of the starting material and the product. nih.gov The process is typically rapid and highly specific for thiol groups.

| Parameter | Typical Condition | Purpose |

| Reagent | N-ethylmaleimide (NEM) | Forms a stable succinimide adduct with the thiol group. nih.gov |

| Solvent | Toluene, Aqueous buffer | To dissolve reactants and facilitate the reaction. nih.gov |

| Temperature | Controlled, often ambient or cooled | To prevent side reactions and degradation. evitachem.com |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the free thiol before derivatization. evitachem.com |

Stereochemical Control in Derivatization Processes

Zofenoprilat possesses multiple chiral centers, and its biological activity is dependent on its specific stereochemistry, namely (2S,4S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid. wikipedia.org During the derivatization process, it is crucial that the stereochemical integrity of these centers is maintained.

The derivatization with N-ethylmaleimide occurs at the sulfur atom of the thiol group. Since this atom is not a chiral center and the reaction conditions are typically mild, the process does not affect the existing stereocenters of the Zofenoprilat molecule. The primary consideration for stereochemical control lies in the synthesis of the initial Zofenoprilat, ensuring it has the correct (S,S,S) configuration before the derivatization step. google.com The synthesis of Zofenopril itself often involves the coupling of two chiral building blocks, (cis)-4-thiophenyl-proline and (S)-3-benzoyl sulfenyl-2-methylpropionic acid, where maintaining stereochemical purity is a key challenge. google.com

Purification and Isolation Techniques for Labeled Derivatives

Following the synthesis and derivatization of Zofenoprilat-d5 N-Ethyl Succinimide, purification is essential to remove unreacted starting materials, reagents, and any by-products. google.com Given its intended use as a reference standard, high purity is paramount.

The primary technique used for the analysis, and by extension, the purification of Zofenoprilat and its derivatives is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.gov

Extraction: The initial product mixture is often subjected to liquid-liquid extraction to separate the desired compound from water-soluble impurities. For instance, after derivatization, the product can be extracted from plasma using a solvent like toluene. nih.gov

Chromatography: Reversed-phase HPLC is commonly employed. In this technique, the analyte is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the compounds between the two phases.

Detection and Quantification: A triple-stage-quadrupole mass spectrometer operating in a specific ionization mode (e.g., negative ion spray ionization) is used for detection. nih.gov This LC-MS/MS setup provides high sensitivity and specificity, allowing for the accurate quantification and isolation of the target derivative. The limit of quantitation for Zofenoprilat using such methods can be as low as 2 ng/ml. nih.gov

Synthetic Routes for Related Zofenoprilat Impurities and Metabolites

Impurities in active pharmaceutical ingredients (APIs) like Zofenopril can arise from various sources, including unreacted starting materials, by-products of side reactions, or degradation products. google.com Understanding the synthesis of these impurities is crucial for developing analytical methods to detect and control them.

Zofenopril is a prodrug that is metabolically hydrolyzed to the active form, Zofenoprilat. nih.gov The synthesis of Zofenopril typically involves the amide coupling of two key intermediates: google.com

(cis)-4-thiophenyl-L-proline

(S)-3-(benzoyl sulfenyl)-2-methylpropionic acid

The reaction is often facilitated by activating the carboxylic acid of the second intermediate, for example, by converting it to an acyl chloride using thionyl chloride. google.com

Impurities can be formed during this process. For example, if the stereochemistry is not properly controlled, diastereomeric impurities can be produced. Other process-related impurities can include unreacted starting materials or by-products from side reactions. One such documented impurity is 1-Benzyl 2-methyl (2S,4S)-4-(phenylthio)pyrrolidine-1,2-dicarboxylate. synzeal.com

The synthesis of metabolites involves mimicking the biological transformations that occur in the body. For Zofenoprilat, this primarily involves the hydrolysis of the ester group in Zofenopril, a reaction that can be replicated in the lab using standard hydrolysis conditions.

Advanced Analytical Applications and Method Development Utilizing Zofenoprilat D5 N Ethyl Succinimide

Mass Spectrometry-Based Quantification in Research Matrices

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. The high sensitivity and selectivity of MS allow for the detection of trace amounts of analytes in complex samples. In the context of Zofenoprilat (B1230023) analysis, the use of a deuterated internal standard like Zofenoprilat-d5 N-Ethyl Succinimide (B58015) is instrumental.

Principles of Isotopic Dilution Mass Spectrometry

Isotopic dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard (IS), exhibits nearly identical chemical and physical properties to the unlabeled analyte. Consequently, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.

The key principle of IDMS is that the ratio of the signal from the analyte to the signal from the IS is measured. Any sample loss during extraction, purification, or injection will affect both the analyte and the IS to the same extent, thus keeping their ratio constant. This allows for highly accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. For Zofenoprilat analysis, Zofenoprilat-d5 N-Ethyl Succinimide serves as an ideal IS due to its structural similarity and mass difference provided by the deuterium (B1214612) atoms.

Mitigation of Matrix Effects in LC-MS/MS Assays

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS assays. These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects.

Because the IS and the analyte have virtually identical retention times and ionization characteristics, any matrix-induced changes in ionization will affect both compounds equally. By calculating the ratio of the analyte peak area to the IS peak area, the influence of the matrix is normalized, leading to more reliable quantification. Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components and employing efficient sample preparation techniques, such as solid-phase extraction (SPE), can further reduce matrix effects.

Chromatographic Separation Techniques for Zofenoprilat and its Derivatives

The successful quantification of Zofenoprilat and its related substances heavily relies on efficient chromatographic separation prior to detection. Various techniques, including HPLC, UPLC, and HPTLC, have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. Method optimization for Zofenoprilat analysis typically involves the careful selection of the stationary phase, mobile phase composition, flow rate, and column temperature to achieve optimal separation from its prodrug, Zofenopril (B1663440), and other potential impurities.

A common approach involves reversed-phase HPLC with a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Adjusting the pH of the aqueous phase is critical for controlling the retention of the acidic Zofenoprilat. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all compounds of interest with good peak shapes.

Below is an example of a data table with typical HPLC method parameters for the analysis of Zofenoprilat:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm or Mass Spectrometry |

Ultra-Performance Liquid Chromatography (UPLC) in Quantitative Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For the quantitative analysis of Zofenoprilat, UPLC methods offer a substantial advantage in terms of throughput, which is particularly beneficial in high-volume research and clinical settings.

The principles of method development for UPLC are similar to those for HPLC, but the parameters are adapted for the smaller column dimensions and particle sizes. The higher efficiency of UPLC columns allows for shorter run times without sacrificing the quality of the separation. The enhanced sensitivity of UPLC is also advantageous when quantifying low levels of Zofenoprilat in biological matrices.

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Screening

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the screening of impurities in drug substances and formulations. HPTLC offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate. For Zofenoprilat, HPTLC methods can be developed to separate the active ingredient from its potential degradation products and synthesis-related impurities.

In a typical HPTLC method, the samples are spotted onto a high-performance silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized under UV light or by using a derivatizing agent. The positions of the spots (Rf values) and their intensities can be used to identify and semi-quantitatively estimate the levels of impurities.

A representative HPTLC method for Zofenoprilat impurity profiling might include the following parameters:

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |

| Application Volume | 5 µL |

| Development Chamber | Twin-trough chamber with saturation |

| Development Distance | 80 mm |

| Detection | Densitometric scanning at 254 nm |

Application in Method Validation and Quality Control of Analytical Procedures

The validation of an analytical method is a prerequisite for its use in routine analysis, ensuring that the method is reliable, reproducible, and fit for its intended purpose. This compound plays a pivotal role as an internal standard in the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Zofenoprilat.

The active metabolite of Zofenopril, Zofenoprilat, contains a reactive thiol (-SH) group, which is prone to oxidation, leading to the formation of disulfides and compromising analytical accuracy. To circumvent this, a common strategy is to derivatize the thiol group with N-ethylmaleimide (NEM), which forms a stable succinimide adduct. nih.gov The use of this compound as an internal standard is particularly advantageous because it is the deuterated analogue of the derivatized analyte. This ensures that it mimics the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for any variations in these steps. nih.govnih.gov

The validation of an LC-MS/MS method for Zofenoprilat using its deuterated, NEM-derivatized internal standard would typically involve the assessment of several key parameters, as outlined in the following hypothetical validation data table based on typical performance characteristics for such assays. nih.gov

| Validation Parameter | Typical Performance Metric |

| Linearity (Range) | 2 - 600 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-assay Precision (%RSD) | < 10% |

| Inter-assay Precision (%RSD) | < 10% |

| Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 70% |

| Limit of Quantitation (LOQ) | 2 ng/mL |

| This table represents typical data for a validated LC-MS/MS method for Zofenoprilat analysis and is for illustrative purposes. |

The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high precision and accuracy demonstrated in the table. By adding a known concentration of the internal standard to all samples, including calibrators and quality control samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively nullifies the impact of sample loss during preparation and fluctuations in the mass spectrometer's performance. nih.govnih.gov

In a quality control setting, this compound ensures the ongoing reliability of the analytical method. By including quality control samples spiked with known concentrations of Zofenoprilat and the internal standard in each analytical run, the laboratory can continuously monitor the method's performance and ensure that the results for unknown samples are accurate.

Role in Structural Elucidation of Related Chemical Species

Beyond its application in quantitative analysis, this compound is a valuable tool in the structural elucidation of related chemical species, such as metabolites and degradation products of Zofenopril. The five deuterium atoms on the phenyl ring of the molecule serve as a distinct isotopic signature that can be readily detected by mass spectrometry.

When investigating the metabolic fate of Zofenopril, researchers often encounter a complex mixture of structurally similar compounds. By comparing the mass spectra of samples from studies with unlabeled Zofenopril to those from studies where a tracer amount of deuterated Zofenopril (which would metabolize to deuterated Zofenoprilat) is co-administered, it is possible to identify potential metabolites. A metabolite originating from Zofenopril will exhibit a characteristic mass shift of +5 Da if it retains the deuterated phenyl group.

For instance, if a suspected metabolite is detected in its unlabeled form, the presence of a corresponding peak at a mass-to-charge ratio (m/z) that is 5 units higher in the sample containing the labeled tracer would confirm its origin from Zofenopril. This technique is particularly powerful for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices.

The use of this compound can also aid in the characterization of degradation products that may form during the manufacturing or storage of Zofenopril-containing formulations. By spiking a sample with the deuterated standard and subjecting it to stress conditions (e.g., heat, light, humidity), any degradation product that forms from the Zofenoprilat moiety will have a corresponding deuterated analogue. This allows for the confident identification of degradation products in a complex mixture.

The table below illustrates how the mass difference between the unlabeled and labeled compounds can be used to identify related species.

| Compound | Unlabeled Monoisotopic Mass (Da) | Deuterated (d5) Monoisotopic Mass (Da) | Mass Difference (Da) |

| Zofenoprilat N-Ethyl Succinimide | 450.15 | 455.18 | 5.03 |

| Hypothetical Metabolite A | 466.14 | 471.17 | 5.03 |

| Hypothetical Degradation Product B | 432.14 | 437.17 | 5.03 |

| This table is for illustrative purposes to demonstrate the principle of using mass shifts for identification. |

Chemical Stability, Degradation Pathways, and Impurity Profiling Studies

Mechanisms of Zofenoprilat (B1230023) Degradation Leading to Succinimide (B58015) Formation

The presence of a succinimide ring in Zofenoprilat-d5 N-Ethyl Succinimide is the result of intentional derivatization, not degradation. This chemical modification is performed specifically to prevent the degradation of the parent compound, Zofenoprilat, during bioanalytical procedures. nih.gov The inherent instability of Zofenoprilat's free sulfhydryl group necessitates this protective step.

The primary degradation pathway for Zofenoprilat involves its free sulfhydryl (-SH) group. This group is highly susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidative products. nih.govevitachem.com This oxidative instability poses a significant challenge for accurately quantifying Zofenoprilat in biological matrices like plasma.

To overcome this, a key prevention strategy is derivatization. By treating Zofenoprilat with an alkylating agent such as N-ethylmaleimide (NEM), the reactive sulfhydryl group is covalently bonded, forming a stable thioether linkage within a succinimide ring structure. nih.gov This process effectively "caps" the thiol group, protecting it from oxidation and allowing for reproducible and accurate measurements, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

While the succinimide ring formed through derivatization is relatively stable, it is susceptible to hydrolysis, particularly under basic conditions (high pH) and at elevated temperatures. nih.govresearchgate.net The hydrolysis reaction involves the opening of the five-membered succinimide ring to form succinamic acid derivatives. researchgate.netnih.gov

This ring-opening is a critical consideration for the long-term stability of the this compound analytical standard. The rate of hydrolysis is influenced by pH, with stability being greater at neutral or slightly acidic pH and decreasing as the pH becomes more basic. nih.govnih.gov The equilibrium between the closed and open ring forms can impact the integrity of the standard and, consequently, the accuracy of the analytical method. nih.govrsc.org Therefore, storage conditions and buffer pH for analytical samples must be carefully controlled.

Beyond oxidation, the sulfhydryl group in the parent compound, Zofenoprilat, can theoretically participate in other chemical reactions typical of thiols. These include nucleophilic substitution, where the thiol acts as a nucleophile attacking electrophilic centers. evitachem.com It can also engage in various redox reactions due to the presence of the sulfur atom. evitachem.com These potential transformations further underscore the importance of the derivatization strategy to ensure the analyte's stability during analysis.

Impurity Identification and Characterization in Non-Clinical Settings

Impurity profiling is a crucial aspect of pharmaceutical development to ensure the quality and safety of active pharmaceutical ingredients (APIs). For Zofenopril (B1663440), impurities can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance. nih.govnih.gov

A variety of advanced analytical techniques are employed for the separation, identification, and quantification of Zofenopril and its related impurities.

| Analytical Technique | Application in Zofenopril Analysis | Key Findings |

| LC-MS/MS | Determination of Zofenopril and its active metabolite Zofenoprilat in human plasma. nih.gov | A highly sensitive and specific method. Requires derivatization of Zofenoprilat with NEM to prevent oxidative degradation. nih.gov |

| HPTLC | Simultaneous determination of Zofenopril calcium and hydrochlorothiazide (B1673439) in the presence of impurities. nih.gov | A validated method for quantification in pharmaceutical formulations, capable of separating the API from known impurities. nih.gov |

| RP-LC (HPLC) | Simultaneous determination of Zofenopril and other drugs in preparations. researchgate.netmedjchem.com | Method validated for linearity, accuracy, and precision for quality control purposes. researchgate.netmedjchem.com |

| GC with Derivatization | Determination of optical isomer impurities in Zofenopril intermediates. chinjmap.com | Pre-column derivatization allows for the separation and quantification of chiral impurities. chinjmap.com |

These methods are essential for establishing the impurity profile of the drug and ensuring that it meets the stringent requirements set by regulatory authorities. The use of a deuterated internal standard like this compound is integral to achieving high accuracy and precision in mass spectrometry-based methods. clearsynth.com

Derivatization plays a multifaceted and critical role in the analysis of Zofenoprilat and its related compounds.

Enhancing Stability: As extensively discussed, the primary purpose of forming the N-Ethyl Succinimide derivative of Zofenoprilat is to protect the unstable thiol group from oxidation. This stabilization is a prerequisite for reliable quantification in complex biological fluids. nih.gov Without this step, the concentration of Zofenoprilat would be underestimated due to oxidative loss during sample preparation and analysis.

Improving Chromatographic Separation: Derivatization can be used to alter the chemical properties of an analyte to improve its separation characteristics. In the context of gas chromatography (GC), which often requires volatile and thermally stable analytes, derivatization is essential. For instance, pre-column derivatization of a Zofenopril intermediate with D-(+)-2-Octanol was used to create diastereomers that could be separated and quantified by GC, allowing for the control of optical isomer impurities. chinjmap.com

Increasing Detection Sensitivity: By introducing a specific functional group, derivatization can enhance the response of an analyte in a particular detector system, thereby improving the sensitivity and lowering the limit of quantitation of the analytical method.

Pre Clinical Research Applications and Metabolic Fate Investigations Excluding Clinical Data

Utilization in In Vitro Metabolism Studies

Zofenoprilat-d5 N-Ethyl Succinimide (B58015) is primarily used as an internal standard in quantitative bioanalysis rather than a direct subject of metabolic pathway elucidation. nih.gov However, the stability and potential biotransformation of its succinimide moiety are relevant considerations in the design and interpretation of in vitro metabolic studies. The formation of the Zofenoprilat (B1230023) N-Ethyl Succinimide adduct itself is a derivatization step to protect the reactive thiol group of zofenoprilat from oxidation, ensuring analytical accuracy. nih.gov

While specific enzymatic hydrolysis studies on Zofenoprilat-d5 N-Ethyl Succinimide are not extensively documented, the biotransformation of the succinimide ring is a known phenomenon, particularly in the context of antibody-drug conjugates (ADCs) where maleimide-thiol linkages are common. nih.govresearchgate.net It is plausible that esterases or other hydrolases present in in vitro systems like liver microsomes or S9 fractions could potentially catalyze the opening of the succinimide ring. clockss.org This hydrolysis would convert the succinimide to the corresponding succinamic acid derivative. proteomics.com.au

The rate and extent of such enzymatic hydrolysis can be influenced by the structural environment around the succinimide ring. nih.gov For instance, studies on ADCs have shown that the specific conjugation site on a protein can affect the rate of succinimide ring opening. nih.gov In the case of this compound, the proximity of the zofenoprilat structure could sterically or electronically influence enzymatic recognition and catalysis. The primary purpose of using this deuterated standard is to mimic the behavior of the non-deuterated analyte during sample preparation and analysis; therefore, understanding any potential enzymatic alteration is crucial for method validation. researchgate.net

In biological mimetic systems, such as physiological buffers used in in vitro assays, the succinimide ring of the Zofenoprilat N-Ethyl Succinimide adduct is susceptible to non-enzymatic chemical reactions. The most notable of these are hydrolysis and the retro-Michael reaction.

Hydrolysis: The succinimide ring can undergo hydrolysis, particularly at neutral to alkaline pH, to form a ring-opened succinamic acid derivative. nih.govresearchgate.netresearchgate.net This reaction is often pH- and temperature-dependent. nih.gov The opening of the succinimide ring is generally considered to create a more stable linkage, as it is less prone to the reverse reaction (retro-Michael). acs.orgacs.org

Retro-Michael Reaction: The bond formed between the thiol of zofenoprilat and N-ethylmaleimide is a thioether linkage within a succinimide ring. This linkage, while relatively stable, can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in many biological systems. acs.orgnih.govnih.gov This reaction would lead to the deconjugation of the zofenoprilat from the N-ethyl succinimide moiety. However, studies have shown that once the succinimide ring is hydrolyzed to the succinamic acid form, it is no longer susceptible to this retro-Michael reaction. acs.orgnih.gov

The stability of the this compound adduct in the biological matrix of an assay is a critical parameter that must be assessed during method development to ensure the reliability of the quantitative data. researchgate.netresearchgate.netnih.govnih.gov

Contribution to Pre-Clinical Pharmacokinetic (PK) and ADME Studies

The primary application of this compound is as an internal standard in pre-clinical pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies of zofenopril (B1663440) and its active metabolite, zofenoprilat.

Deuterium-labeled compounds like this compound are instrumental in ADME studies. While this specific molecule is used as an internal standard, the principle of isotope tracing is fundamental to modern drug metabolism research. In a typical pre-clinical ADME study of a new chemical entity, a stable isotope-labeled version of the drug is synthesized. This allows researchers to distinguish the drug and its metabolites from endogenous compounds in complex biological matrices such as plasma, urine, and feces using mass spectrometry.

The deuterium (B1214612) label (d5) in this compound provides a mass shift of 5 daltons compared to its non-deuterated counterpart, allowing for clear differentiation in a mass spectrometer. This is crucial for accurately quantifying the analyte, as the deuterated standard is added at a known concentration to the biological samples before processing. It co-elutes with the analyte and experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer, thus providing a reliable basis for quantification.

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers several key advantages for the analysis of non-clinical samples. nih.gov

Improved Accuracy and Precision : By compensating for variability in sample preparation and instrument response, stable isotope-labeled internal standards significantly enhance the accuracy and precision of quantitative bioanalysis. researchgate.netresearchgate.netnih.govnih.gov

Correction for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

Enhanced Specificity : The use of a mass-differentiated internal standard in conjunction with the high selectivity of tandem mass spectrometry (MS/MS) ensures that the measured signal is unequivocally from the analyte of interest, even at very low concentrations.

Robustness of the Analytical Method : The inclusion of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. nih.gov

The derivatization of zofenoprilat with N-ethylmaleimide to form the succinimide adduct is a critical step to prevent the oxidative degradation of the free sulfhydryl group, thereby ensuring the stability of the analyte and the internal standard during the analytical process. nih.gov

Data Tables

Table 1: Properties of this compound Data compiled from publicly available chemical supplier information.

| Property | Value |

| Chemical Name | (2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid |

| Synonyms | Zofenoprilat-d5 NES Adduct |

| Molecular Formula | C21H21D5N2O5S2 |

| Molecular Weight | 455.6 g/mol |

| CAS Number | 1217546-60-5 |

| Isotopic Label | Deuterium (d5) |

| Application | Labeled internal standard for bioanalysis |

Table 2: Summary of Non-Enzymatic Reactions of Succinimide-Thiol Adducts in Biological Mimetic Systems Information synthesized from literature on maleimide-thiol adduct chemistry. nih.govresearchgate.netresearchgate.netacs.orgnih.govnih.gov

| Reaction | Description | Conditions | Outcome |

| Hydrolysis | Nucleophilic attack by water or hydroxide (B78521) ions on the succinimide ring. | Neutral to alkaline pH, elevated temperature. | Ring-opening to form a more stable succinamic acid derivative. |

| Retro-Michael Reaction | Reversible deconjugation of the thiol from the succinimide ring. | Presence of other thiols (e.g., glutathione) at physiological pH. | Release of the free thiol (zofenoprilat) and the maleimide (B117702) derivative. Less likely to occur after hydrolysis. |

Theoretical and Mechanistic Insights into Zofenoprilat N Ethyl Succinimide Chemistry

Computational Chemistry and Molecular Modeling Approaches for Reaction Mechanisms

Computational chemistry and molecular modeling serve as powerful tools for understanding the intricate mechanisms of chemical reactions at an atomic level. nih.gov These approaches allow researchers to map out potential energy surfaces, identify stationary points such as reactants, products, and transition states, and delineate the intrinsic reaction coordinate (IRC) that connects them. nih.gov For a molecule like Zofenoprilat-d5 N-Ethyl Succinimide (B58015), these methods can provide profound insights into its formation and interaction with biological targets.

The formation of the Zofenoprilat (B1230023) N-Ethyl Succinimide derivative itself, a product of the reaction between the sulfhydryl group of zofenoprilat and N-ethylmaleimide, is a prime candidate for computational analysis. nih.gov Quantum chemical studies can elucidate the step-by-step mechanism of this thiol-Michael addition reaction. Such studies would calculate the energy barriers for each step, including the initial nucleophilic attack of the thiolate anion on the maleimide (B117702) double bond and subsequent protonation steps, revealing the rate-determining step of the derivatization process. rsc.org By modeling this reaction, researchers can understand the factors governing its efficiency, which is crucial for its application in analytical methods designed to quantify zofenoprilat in plasma. nih.gov

Furthermore, molecular modeling, particularly molecular docking, is instrumental in studying the interaction of ACE inhibitors with the angiotensin-converting enzyme (ACE). nih.govresearchgate.net The core of these inhibitors is a group that chelates with the zinc ion in the enzyme's active site. nih.gov Docking simulations can predict the binding mode of zofenoprilat, the active metabolite, within the ACE active site, highlighting key interactions with amino acid residues like HIS383, GLU384, and HIS513. nih.govresearchgate.net These models can explain how the sulfhydryl group of zofenoprilat coordinates with the Zn(II) ion and forms hydrogen bonds with surrounding residues, providing a structural basis for its potent inhibitory activity. nih.govnih.gov Computational approaches can partition the reaction mechanism into distinct phases, from the initial contact and preparation of reactants to the chemical transformations at the transition state and final product adjustment. nih.gov

Table 1: Key ACE Active Site Residues and Their Interactions

| Residue | Interaction Type | Role in Inhibition |

|---|---|---|

| Zn(II) ion | Coordination | Primary binding site for inhibitor's chelating group (e.g., sulfhydryl). nih.gov |

| HIS383, HIS513 | Hydrogen Bonding, Coordination | Stabilize the inhibitor-enzyme complex. nih.govresearchgate.net |

| GLU384 | Hydrogen Bonding | Interacts with the inhibitor's structure, contributing to binding affinity. researchgate.net |

Isotope Effects in Chemical and Biochemical Processes

The "d5" designation in Zofenoprilat-d5 N-Ethyl Succinimide indicates that five hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon isotopic substitution. wikipedia.orglibretexts.org The KIE is a quantum effect stemming from the difference in zero-point vibrational energy between a bond to a light isotope (e.g., C-H) and the corresponding bond to a heavy isotope (e.g., C-D). wikipedia.orgyoutube.com A C-D bond has a lower zero-point energy and is stronger than a C-H bond, thus requiring more energy to be broken, which can slow down the reaction rate. wikipedia.orgnih.gov

KIEs are classified as either primary or secondary:

Primary KIE (PKIE): Occurs when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. wikipedia.orgyoutube.com For deuterium substitution, the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 2-7. libretexts.orgyoutube.com

Secondary KIE (SKIE): Observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller, with kH/kD values often between 0.7 and 1.5. youtube.com

In the context of Zofenoprilat-d5, the deuterium labels could be strategically placed at sites susceptible to metabolic oxidation by enzymes like the cytochrome P450 (CYP) family. nih.gov C-H bond cleavage is often a rate-limiting step in CYP-mediated metabolism. nih.gov By replacing these hydrogens with deuterium, the rate of metabolic degradation can be significantly reduced, a strategy known as "metabolic switching" or "deuterium switch". nih.govnih.gov This can improve a drug's pharmacokinetic profile. nih.gov

Studying the KIE for Zofenoprilat-d5 would provide valuable information on its metabolic pathways. If a large KIE is observed, it would confirm that C-H (or C-D) bond cleavage at the labeled position is a rate-limiting step in its metabolism. nih.gov Isotope effects can also be manifested in binding affinity (Binding Isotope Effects or BIEs), where changes in the vibrational environment of a molecule upon binding to a macromolecule can cause a preference for either the light or heavy isotope. nih.gov

Table 2: Types of Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Value | Implication for Zofenoprilat-d5 |

|---|---|---|---|

| Primary (PKIE) | Isotopic substitution at a bond broken/formed in the rate-limiting step. wikipedia.org | > 1 (often 2-7) libretexts.orgyoutube.com | Indicates that metabolism at the deuterated site is a rate-limiting process. |

| Secondary (SKIE) | Isotopic substitution at a site remote from bond cleavage. wikipedia.org | ~1 (e.g., 0.7-1.5) youtube.com | Provides information about changes in hybridization or hyperconjugation near the labeled site during the reaction. |

| Inverse | The deuterated compound reacts faster than the non-deuterated one. | < 1 nih.gov | Suggests a change in the transition state structure or reaction pathway. |

Structure-Reactivity Relationships of Sulfhydryl-Containing ACE Inhibitor Derivatives

The chemical properties of Angiotensin-Converting Enzyme (ACE) inhibitors are largely dictated by the nature of the chemical group that binds to the active site zinc atom. nih.govnih.gov These inhibitors are broadly classified into three main groups based on this zinc-binding moiety: sulfhydryl-containing (e.g., Captopril, Zofenoprilat), dicarboxylate-containing (e.g., Enalaprilat), and phosphonate-containing agents. nih.govnih.gov

The sulfhydryl (-SH) group in Zofenoprilat is a key determinant of its reactivity and biological activity. oup.com This thiol group is a potent zinc ligand, forming a strong coordinate bond with the Zn(II) ion in the ACE active site, which is fundamental to its inhibitory action. nih.gov However, the structure-activity relationship (SAR) for sulfhydryl-containing inhibitors can diverge from that of other classes. Studies have shown that certain structural modifications that are well-tolerated in non-sulfhydryl inhibitors can lead to a dramatic loss of activity in their sulfhydryl-containing counterparts, suggesting that the two classes may adopt different binding modes within the active site. drugbank.com

Beyond its role in ACE inhibition, the reactivity of the sulfhydryl group confers additional properties. Thiols can undergo redox reactions and act as effective scavengers of reactive oxygen species (ROS). nih.govoup.com This antioxidant activity may contribute to the cardioprotective effects observed with zofenopril (B1663440), which are not solely attributable to ACE inhibition. oup.com The sulfhydryl group can also interact with endogenous thiol-containing molecules like glutathione, forming reversible disulfide bonds. nih.gov This can create a drug depot, potentially influencing the compound's pharmacokinetics. nih.gov

The derivatization of zofenoprilat with N-ethylmaleimide to form Zofenoprilat N-Ethyl Succinimide is a direct consequence of the sulfhydryl group's high nucleophilicity. nih.gov This reaction is specifically used in analytical chemistry to protect the reactive thiol from oxidation, thereby stabilizing the molecule for accurate quantification. nih.gov This highlights a critical aspect of the structure-reactivity relationship: the very feature responsible for potent biological activity also presents challenges for chemical stability, necessitating specific handling and derivatization for analytical purposes.

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Zofenoprilat | |

| Zofenopril | |

| N-ethylmaleimide | |

| Captopril | |

| Enalaprilat |

Emerging Research Directions and Future Perspectives

Advancements in Deuterated Compound Synthesis for Complex Molecules

The synthesis of complex deuterated molecules like Zofenoprilat-d5 N-Ethyl Succinimide (B58015) has been significantly enhanced by recent innovations that offer greater precision, efficiency, and safety. Deuterium (B1214612), a stable isotope of hydrogen, can alter the pharmacokinetic and toxicological profiles of drug molecules, often improving their metabolic stability. researchgate.net The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. neulandlabs.com This can lead to a longer drug half-life and potentially reduce the formation of toxic metabolites. neulandlabs.com

Historically, deuterium incorporation involved multi-step processes or harsh conditions. researchgate.net However, modern methodologies have streamlined this process. Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a gold standard for late-stage functionalization, allowing for the direct replacement of hydrogen with deuterium in complex molecules. researchgate.net Iridium-based catalysts are particularly effective in this regard. researchgate.net

Visible-Light Photocatalysis: Emerging techniques use visible light to drive deuteration reactions, offering a milder and more selective alternative to traditional methods. researchgate.net

Flow Synthesis Systems: New systems enable deuteration to occur at room temperature and ambient pressure, using deuterated water (D₂O) as the deuterium source. bionauts.jp These flow reactors can offer high reaction performance (80-99% deuterium introduction) and are more environmentally friendly as they minimize waste and allow for the reuse of materials. bionauts.jp

Reductive and Dehalogenative Deuteration: These methods provide alternative pathways for introducing deuterium into specific molecular locations, expanding the toolkit available to medicinal chemists. researchgate.net

These advanced synthetic strategies are crucial for producing the highly specific deuterated compounds required for both therapeutic applications and as standards in analytical testing. researchgate.netnih.gov

| Synthesis Technique | Description | Key Advantages | Relevant Research Area |

| Catalytic HIE | Direct replacement of hydrogen with deuterium using metal catalysts (e.g., Iridium). researchgate.net | High efficiency and selectivity for complex molecules. researchgate.net | Late-stage functionalization of drug candidates. |

| Flow Synthesis | Continuous-flow reactors using D₂O at ambient conditions. bionauts.jp | Low environmental impact, high yield, reusable materials. bionauts.jp | On-demand synthesis for research and development. |

| Photocatalysis | Using visible light to initiate the deuteration reaction. researchgate.net | Mild reaction conditions, high selectivity. researchgate.net | Synthesis of light-sensitive or complex compounds. |

| Reductive Deuteration | Addition of deuterium across double or triple bonds. researchgate.net | Specific and predictable incorporation of deuterium. researchgate.net | Creation of saturated deuterated building blocks. |

Integration of Zofenoprilat-d5 N-Ethyl Succinimide in Novel Analytical Platforms

The primary application of this compound is as an internal standard in advanced analytical platforms, particularly those involving mass spectrometry. evitachem.comaptochem.com In bioanalysis, which involves measuring drug concentrations in biological samples like blood or plasma, precision and accuracy are critical. clearsynth.com Deuterated compounds are considered the ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.net

Here is how this compound is integrated:

Ensuring Accurate Quantification: As an internal standard, a known quantity of this compound is added to a sample before processing. aptochem.com Because it is chemically and physically almost identical to the non-deuterated analyte (Zofenoprilat), it behaves similarly during sample extraction, handling, and chromatographic separation. aptochem.comresearchgate.net

Mass Spectrometry Differentiation: While it co-elutes with the analyte during chromatography, the mass spectrometer can easily distinguish it due to the mass difference imparted by the five deuterium atoms. aptochem.com This allows the instrument to measure the ratio of the analyte to the internal standard.

Correcting for Variability: This ratio corrects for any sample loss during preparation or fluctuations in the instrument's signal (matrix effects), significantly improving the accuracy, precision, and robustness of the analytical method. aptochem.comclearsynth.com

The use of such high-quality internal standards is essential for drug development studies, including pharmacokinetics, where precise measurements are necessary to understand how a drug is absorbed, distributed, metabolized, and excreted. evitachem.comclearsynth.com

Predictive Modeling for Stability and Degradation in Drug Development

Predicting the long-term stability of a pharmaceutical product is a critical aspect of its development. mdpi.com Traditional real-time stability testing can take years, creating a bottleneck in getting new medicines to patients. mdpi.com To accelerate this process, the pharmaceutical industry increasingly relies on predictive modeling. stabilitystudies.incasss.org

These predictive approaches involve several key steps:

Accelerated Stability Studies: The drug product is subjected to stressful conditions, such as elevated temperatures and humidity, to force its degradation over a shorter period. stabilitystudies.in

Kinetic Modeling: The data from these accelerated studies are then fed into mathematical and statistical models. mdpi.com Advanced kinetic modeling can analyze degradation pathways and rates to forecast the product's shelf-life under normal storage conditions (e.g., two years at 5°C). mdpi.comstabilitystudies.in

In Silico Prediction: These in silico studies can provide stability insights within weeks, allowing for rapid optimization of the drug's formulation to enhance stability and minimize degradation. mdpi.comstabilitystudies.in

Recent advancements have also incorporated artificial intelligence (AI) and deep learning approaches, such as artificial neural networks (ANNs), to model complex relationships between formulation factors and stability outcomes. nih.gov Regulatory agencies are becoming more receptive to these predictive stability models, as they can accelerate development without compromising product quality, safety, or efficacy. mdpi.comdp.tech

Broader Applications of Succinimide Chemistry in Pharmaceutical Sciences

The succinimide moiety, a core component of this compound, is a highly versatile and valuable scaffold in medicinal chemistry. nih.gov Succinimide, or pyrrolidine-2,5-dione, is a five-membered heterocyclic ring that serves as a building block for a wide array of therapeutic agents. wikipedia.orgnih.gov

The importance of succinimide chemistry in pharmaceuticals is demonstrated by its presence in drugs with diverse biological activities:

Anticonvulsant Drugs: Several well-known antiepileptic drugs, such as ethosuximide (B1671622) and phensuximide, are based on the succinimide structure. wikipedia.orgchemiis.com

Anti-inflammatory and Analgesic Agents: Succinimide derivatives have been developed and researched for their anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Antitumor and Antimicrobial Agents: Research has shown that modifying the succinimide skeleton can lead to compounds with potent anticancer and antimicrobial activities. nih.govresearchgate.net

Enzyme Inhibitors: The succinimide structure is utilized in the design of various enzyme inhibitors, which are crucial for treating a multitude of diseases. nih.gov

Beyond its direct therapeutic roles, succinimide is a key intermediate in organic synthesis, used to construct more complex molecules and to link proteins or peptides in various assay techniques. wikipedia.orgchemiis.com The high chemical reactivity of its carbonyl groups makes it a valuable and adaptable component in the drug discovery and development process. researchgate.net

Q & A

Q. What is the structural and functional significance of Zofenoprilat-d5 N-Ethyl Succinimide in analytical chemistry?

this compound is a deuterated derivative of Zofenoprilat, where five hydrogen atoms are replaced with deuterium. This modification minimizes isotopic interference in mass spectrometry (MS) while retaining the chemical behavior of the parent compound. It is primarily used as an internal standard in LC-MS/MS to quantify Zofenoprilat in biological matrices like plasma, ensuring precision by correcting for extraction efficiency and ionization variability . The N-ethyl succinimide moiety stabilizes the sulfhydryl group of Zofenoprilat, preventing oxidative degradation during sample preparation .

Q. How is this compound synthesized and characterized?

Synthesis involves reacting Zofenoprilat-d5 with N-ethylmaleimide (NEM) under controlled pH (7–8) to form a thioether adduct. The reaction is monitored via HPLC to ensure complete derivatization. Characterization employs high-resolution MS and nuclear magnetic resonance (NMR) to confirm molecular weight (455.60 g/mol) and structural integrity, with purity assessed using chromatographic methods (e.g., ≥98% by area normalization) .

Q. What protocols ensure the stability of this compound in experimental workflows?

Storage at 2–8°C in airtight, light-protected vials prevents degradation. Solubility in chloroform or DMSO ensures compatibility with organic extraction methods. Prior to use, reconstitution in deuterated solvents (e.g., DMSO-d6) minimizes proton exchange, preserving isotopic integrity .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for this compound to mitigate matrix effects?

- Ionization: Electrospray ionization (ESI) in positive mode is preferred due to the compound’s polarity.

- Chromatography: Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water to separate this compound from plasma phospholipids, which cause ion suppression .

- Validation: Perform matrix-matched calibration (e.g., spiking analyte into blank plasma) to assess recovery (target: 85–115%) and precision (CV <15%) .

Q. What experimental strategies resolve contradictions in pharmacokinetic data when using deuterated internal standards?

Discrepancies may arise from isotopic cross-talk or differential extraction efficiency. Solutions include:

- Cross-validation: Compare results with a non-deuterated internal standard (e.g., Zofenoprilat N-Ethyl Succinimide) .

- Isotopic purity assessment: Use high-resolution MS to confirm the absence of unlabeled impurities (e.g., D4 or D6 variants) .

- Batch-specific calibration: Account for inter-batch variability in deuterium enrichment .

Q. How does the deuterium labeling in this compound influence its pharmacokinetic modeling?

While deuterium minimally affects chemical properties, it alters the molecular weight, enabling distinct MS/MS transitions (e.g., m/z 456 → 330 for the parent ion). However, researchers must validate that the deuterated standard’s clearance rate matches the non-deuterated analyte in in vivo studies to avoid biased half-life calculations .

Methodological Challenges and Solutions

Addressing oxidative degradation of Zofenoprilat in plasma samples:

- Derivatization: Pre-treat samples with NEM immediately after collection to form stable succinimide adducts, blocking sulfhydryl oxidation .

- Antioxidants: Add 1 mM EDTA to chelate metal ions that catalyze degradation .

Validating the specificity of this compound in complex matrices:

- Selectivity tests: Analyze six independent plasma lots to confirm no co-eluting peaks at the analyte’s retention time.

- Stability studies: Evaluate short-term (24 hr, room temperature) and long-term (-80°C, 30 days) stability with acceptance criteria of ±15% deviation from baseline .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.